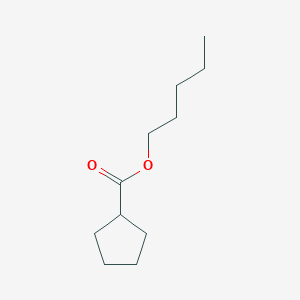

Pentyl cyclopentanecarboxylate

描述

属性

IUPAC Name |

pentyl cyclopentanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-6-9-13-11(12)10-7-4-5-8-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHKZXDPFJEQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Pentyl Cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of pentyl cyclopentanecarboxylate, a valuable ester in organic synthesis. The document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and professionals in drug development and related fields.

Introduction: The Significance of this compound

This compound is an ester formed from cyclopentanecarboxylic acid and n-pentanol. Esters of this nature are of interest in various chemical applications, including as fragrance components, specialty solvents, and as intermediates in the synthesis of more complex molecules. A complete understanding of its synthesis and a robust characterization are crucial for its effective application and for ensuring purity and consistency in research and development settings.

Synthesis of this compound via Fischer-Speier Esterification

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (cyclopentanecarboxylic acid) and an alcohol (n-pentanol).

Underlying Principles of Fischer-Speier Esterification

Fischer esterification is a reversible reaction, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used.[1] Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product.[1] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[2][3]

The general mechanism involves the following key steps:

-

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester and regenerate the acid catalyst.

Caption: Fischer-Speier Esterification of Cyclopentanecarboxylic Acid.

Detailed Experimental Protocol

This protocol is adapted from general Fischer esterification procedures.[2][4][5]

Materials:

-

Cyclopentanecarboxylic acid

-

n-Pentanol (Amyl alcohol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine cyclopentanecarboxylic acid and an excess of n-pentanol (typically 3-5 molar equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the excess pentanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether, if used for extraction) using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Caption: General workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized ester. The following analytical techniques are recommended.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [6] |

| Molecular Weight | 184.28 g/mol | [6] |

| Appearance | Colorless liquid | |

| Boiling Point | ~220-230 °C (estimated) | |

| Refractive Index | ~1.44 (estimated) |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the pentyl group and the cyclopentyl ring. The methylene protons adjacent to the ester oxygen (on the pentyl chain) are expected to appear as a triplet around 4.0 ppm. The methine proton on the cyclopentyl ring attached to the carbonyl group will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield, typically in the range of 170-180 ppm. The carbon of the methylene group attached to the ester oxygen will also be downfield, usually around 60-70 ppm.[7]

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~176 |

| -O-C H₂- | ~64 |

| Cyclopentyl CH | ~44 |

| Cyclopentyl CH₂ | ~30 |

| Cyclopentyl CH₂ | ~26 |

| Pentyl CH₂ | ~28 |

| Pentyl CH₂ | ~22 |

| Pentyl CH₂ | ~22 |

| Pentyl CH₃ | ~14 |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are:

-

C=O stretch: A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O stretch: An absorption in the range of 1150-1250 cm⁻¹ corresponds to the C-O single bond stretching of the ester.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the pentyl and cyclopentyl groups.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (184.28).

-

Fragmentation Pattern: Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement. For this compound, key fragments may include:

-

m/z 115: Corresponding to the loss of the pentoxy group.[6]

-

m/z 85: Resulting from the cleavage of the bond between the carbonyl carbon and the cyclopentyl ring.

-

m/z 71: Corresponding to the pentyl cation.

-

m/z 69: Corresponding to the cyclopentyl cation.

-

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound via Fischer-Speier esterification, along with a comprehensive strategy for its purification and characterization. By following the detailed protocols and understanding the principles behind the analytical techniques, researchers can confidently prepare and validate this important chemical compound for their specific applications.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 575366, this compound.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester.

- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.

- SpectraBase. (n.d.). Cyclopentanecarboxylic acid, pentyl ester.

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- Chemistry Steps. (n.d.). Fischer Esterification.

- Massachusetts Institute of Technology. (n.d.). Fischer Esterification Lab Manual. MIT OpenCourseWare.

- University of Toronto. (n.d.). Experiment 10: Fischer Esterification.

- National Institute of Standards and Technology. (n.d.). Cyclopentane, pentyl-. NIST Chemistry WebBook.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). The IR spectrum of cyclo-pentyl+ {Cl11−}, complicated by the bands of impurities from oligomeric cations (marked with asterisks).

- Master Organic Chemistry. (2022, November 16). Fischer Esterification.

Sources

- 1. CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. athabascau.ca [athabascau.ca]

- 5. cerritos.edu [cerritos.edu]

- 6. This compound | C11H20O2 | CID 575366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide on Pentyl Cyclopentanecarboxylate: Synthesis, Characterization, and Applications

This technical guide offers a comprehensive overview of pentyl cyclopentanecarboxylate (CAS No. 25415-76-3), a cyclopentyl ester valued for its distinct aromatic profile. This document is structured to provide researchers, scientists, and drug development professionals with not only the fundamental chemical and physical data but also a deep dive into the practical methodologies for its synthesis and analysis. The rationale behind experimental choices is elucidated to ensure a thorough understanding of the underlying chemical principles.

Molecular Identity and Physicochemical Profile

This compound is an organic compound with the molecular formula C₁₁H₂₀O₂.[1] It is the ester formed from the condensation of cyclopentanecarboxylic acid and n-pentanol. Its molecular structure is fundamental to its chemical behavior and physical properties.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

The physicochemical properties of a compound are critical for determining its handling, application, and behavior in various matrices. A summary of these properties is presented in Table 1. The calculated LogP value suggests low water solubility and a preference for lipophilic environments.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Cyclopentanecarboxylic acid, pentyl ester | [1] |

| CAS Number | 25415-76-3 | - |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.27 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | - |

| Odor Profile | Fruity, Floral, Green, Herbal | [2] |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 184.146329876 Da | [1] |

Synthesis via Fischer-Speier Esterification

The synthesis of this compound is most efficiently achieved through the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (cyclopentanecarboxylic acid) with an alcohol (n-pentanol). The reaction is reversible, necessitating strategic choices to drive the equilibrium toward the formation of the ester product.[3][4][5]

Diagram 2: Fischer-Speier Esterification Reaction Scheme & Workflow

Caption: Reaction scheme and generalized workflow for ester synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful completion of each step ensures the viability of the next.

Materials:

-

Cyclopentanecarboxylic acid

-

n-Pentanol (Amyl alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Diethyl ether or Ethyl acetate (extraction solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reactant Setup: In a round-bottom flask, combine 1.0 molar equivalent of cyclopentanecarboxylic acid with 3-5 molar equivalents of n-pentanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount (approx. 0.1 molar equivalents) of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Assemble a reflux apparatus and heat the mixture to a gentle boil for 1-2 hours.

-

Causality: Heating increases the reaction rate. The reflux condenser prevents the loss of volatile reactants and products, allowing the reaction to proceed to completion at an elevated temperature.[6]

-

-

Cooling and Dilution: Allow the mixture to cool to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.

-

Aqueous Work-up (Neutralization): Transfer the diluted mixture to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Aqueous Work-up (Washing): Wash the organic layer sequentially with water and then with brine.

-

Causality: The water wash removes residual salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the process of removing dissolved water from the organic phase.[9]

-

-

Drying: Transfer the organic layer to a clean flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

-

Causality: This step removes trace amounts of water from the organic solvent, which is crucial for obtaining a pure product upon distillation.[8]

-

-

Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent and excess n-pentanol. Purify the resulting crude ester by fractional distillation. Collect the fraction that distills at the expected boiling point of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized ester is a critical final step. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile fragrance and flavor compounds.[11][12][13]

GC-MS Protocol for Purity and Identity Confirmation

Diagram 3: Analytical Workflow for Product Characterization

Caption: Standard analytical workflow for ester characterization using GC-MS.

Instrumentation:

-

Gas Chromatograph with a suitable capillary column (e.g., HP-5MS).

-

Mass Spectrometer detector.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified ester in a volatile solvent like dichloromethane or diethyl ether.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through the GC column. Separation occurs based on the compound's volatility and interaction with the column's stationary phase. The retention time (the time it takes for the compound to elute from the column) is a characteristic property.

-

Causality: The GC separates components of the mixture, ensuring that a pure mass spectrum of the target compound can be obtained.[14]

-

-

Detection and Fragmentation: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is fragmented by electron ionization.

-

Analysis: The resulting fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

-

Identification: The obtained mass spectrum is compared against a spectral library (e.g., NIST) to confirm the identity of this compound.[1][12] The purity can be assessed by the relative area of the corresponding peak in the chromatogram.

Industrial and Research Applications

The primary application of this compound is in the fragrance and flavor industry . Its characteristic fruity and floral notes make it a valuable component in perfumes, personal care products (soaps, shower gels), and fabric care items.[15][16] It can be used to enhance or modify fragrance formulations, adding value and improving the overall sensory experience.[15]

In the field of materials science , esters containing cyclic moieties like cyclopentyl rings are investigated for their potential as plasticizers, lubricants, and components of copolyesters. The structure of the cyclopentyl ring can influence the thermal and crystallization behavior of polymers.[17]

Furthermore, cyclopentanecarboxylic acid derivatives are utilized as intermediates in the synthesis of more complex molecules , including pharmaceuticals and agrochemicals.[18]

Safety and Handling

Standard laboratory safety protocols should be observed when handling this compound and the reagents for its synthesis. This includes the use of personal protective equipment (goggles, gloves, lab coat) and working in a well-ventilated fume hood. The reagents, particularly concentrated sulfuric acid, are corrosive and must be handled with extreme care. The organic solvents and the final ester product are flammable.

References

- University of Colorado, Boulder. (n.d.). Esters. An Introduction.

- Google Patents. (2016). US9290718B2 - Cyclopentanol compounds.

- ACS International. (n.d.). Pentyl Cyclopentanone-2.

- Agilent Technologies. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation.

- Tuşa, F. D., Moldovan, Z., Schmutzer, G., Magdaş, D. A., Dehelean, A., & Măruţoiu, C. (2012). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Studia Universitatis „Vasile Goldis” Arad, Seria Stiintele Vietii, 22(2), 361-364.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 575366, this compound.

- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.

- Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS.

- Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

- LCGC International. (2012). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures.

- Google Patents. (2017). EP2902468B1 - Method of using cyclopentanol compounds as fragrance materials.

- Kulkarni, S. S., & Wadgaonkar, P. P. (2007). Copolyesters Based on Poly(butylene terephthalate)s Containing Cyclohexyl and Cyclopentyl Ring: Effect of Molecular Structure on Thermal and Crystallization Behavior. Macromolecules, 40(19), 6906–6915.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- Alpha Chemistry. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications.

- LookChem. (n.d.). General procedures for the purification of Esters.

- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- Google Patents. (1981). US4304925A - Process for purifying esters.

- University of California, Irvine. (n.d.). Fischer Esterification.

- Ace Chemistry. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester [Video]. YouTube.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- SpectraBase. (n.d.). Cyclopentanecarboxamide, N-pentyl-.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

- 1. This compound | C11H20O2 | CID 575366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acsint.biz [acsint.biz]

- 3. athabascau.ca [athabascau.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. youtube.com [youtube.com]

- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. agilent.com [agilent.com]

- 12. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. gcms.cz [gcms.cz]

- 15. US9290718B2 - Cyclopentanol compounds - Google Patents [patents.google.com]

- 16. Method of using cyclopentanol compounds as fragrance materials - Patent 2902468 [data.epo.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

A Spectroscopic Guide to Pentyl Cyclopentanecarboxylate: Structure Elucidation for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for pentyl cyclopentanecarboxylate (C₁₁H₂₀O₂), a key organic ester. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causal relationships between the molecular structure and its spectral features, providing field-proven insights to aid in structural elucidation and characterization.

Introduction to this compound

This compound is an ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol .[1] Its structure consists of a cyclopentane ring attached to a carboxyl group, which is esterified with a pentyl alcohol. This seemingly simple molecule presents a rich opportunity to explore the fundamental principles of spectroscopic analysis, as each component of its structure leaves a distinct fingerprint on the resulting spectra. Understanding these spectroscopic signatures is paramount for confirming its identity, assessing its purity, and studying its behavior in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom Assignment | Chemical Shift (δ) in ppm | Rationale for Chemical Shift |

| Carbonyl Carbon (C=O) | ~176 | The highly deshielded nature of the carbonyl carbon due to the double bond and the electronegativity of the two oxygen atoms. |

| Methylene Carbon adjacent to Ester Oxygen (-O-C H₂-) | ~64 | Deshielded by the adjacent electronegative oxygen atom. |

| Methine Carbon of Cyclopentane Ring (-C H-C=O) | ~44 | Deshielded by the attached carbonyl group. |

| Methylene Carbons of Pentyl Chain (-CH₂-CH₂-CH₂-C H₂-CH₃) | ~28, ~22 | Standard alkane region, with slight variations based on distance from the ester group. |

| Methylene Carbons of Cyclopentane Ring | ~30, ~26 | Typical chemical shifts for cycloalkane carbons. |

| Terminal Methyl Carbon of Pentyl Chain (-CH₃) | ~14 | The most shielded carbon, typical for a terminal methyl group. |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a synthesis of expected values and available database information.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides complementary information to the ¹³C NMR, revealing the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin splitting patterns. While a publicly available spectrum for this specific molecule is not readily found, a reliable prediction can be made based on the analysis of its constituent parts and data from similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |

| Methylene Protons adjacent to Ester Oxygen (-O-C H₂-) | ~4.0 | Triplet (t) | 2H | Deshielded by the adjacent electronegative oxygen atom; split by the neighboring CH₂ group. |

| Methine Proton of Cyclopentane Ring (-C H-C=O) | ~2.7 | Quintet (quint) | 1H | Deshielded by the carbonyl group; split by the adjacent CH₂ groups on the ring. |

| Methylene Protons of Cyclopentane Ring | ~1.5 - 1.9 | Multiplet (m) | 8H | Complex overlapping signals typical for cycloalkane protons. |

| Methylene Protons of Pentyl Chain | ~1.2 - 1.7 | Multiplet (m) | 6H | Standard alkane region with overlapping signals. |

| Terminal Methyl Protons of Pentyl Chain (-CH₃) | ~0.9 | Triplet (t) | 3H | Most shielded protons; split by the adjacent CH₂ group. |

Note: These are predicted values based on established chemical shift ranges and splitting patterns for similar functional groups.[3][4][5][6]

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar compounds.[7]

-

To ensure a homogenous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for sharp spectral lines.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.[8]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are positive and have a proper Lorentzian shape.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will be dominated by absorptions corresponding to the ester functional group and the alkane-like cyclopentyl and pentyl moieties.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale for Prediction |

| ~2850-2960 | C-H stretch | Alkane (Cyclopentyl and Pentyl) | Strong | Characteristic of sp³ C-H bonds in the molecule.[9][10] |

| ~1735-1750 | C=O stretch | Ester | Strong, Sharp | A very prominent and diagnostic peak for the carbonyl group in an aliphatic ester.[1][11] |

| ~1465 | C-H bend | CH₂ (Scissoring) | Medium | Typical for methylene groups in the structure.[10] |

| ~1000-1300 | C-O stretch | Ester | Strong | Two distinct C-O stretching bands are expected for the ester linkage.[1][11] |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule as a whole.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission through salt plates methods are commonly employed.

Methodology (ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The resulting spectrum is displayed as absorbance or transmittance versus wavenumber.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

-

Caption: A typical workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, as it separates the compound from any volatile impurities before it enters the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale for Fragmentation |

| 184 | [C₁₁H₂₀O₂]⁺ | Molecular ion (M⁺). Its presence confirms the molecular weight. |

| 115 | [C₅H₇CO₂H]⁺ or [C₅H₉CO]⁺ | Loss of the pentyl radical or pentene, respectively. A common fragmentation for esters. |

| 83 | [C₅H₉CO]⁺ | Loss of the pentyloxy radical. |

| 71 | [C₅H₁₁]⁺ | Pentyl cation. |

| 55 | [C₄H₇]⁺ | A common fragment from the cyclopentane ring. |

Note: The relative abundances of these fragments can provide further structural clues. The base peak is often one of the most stable fragment ions.[1][12][13]

Experimental Protocol for GC-MS

A standard protocol for the GC-MS analysis of a liquid organic compound is as follows:

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[14]

-

-

Instrument Setup:

-

Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

-

Set the injector temperature and the transfer line temperature to ensure efficient vaporization and transfer of the sample without degradation.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The mass spectrometer scans a mass range (e.g., m/z 40-400) continuously as compounds elute from the GC column.

-

-

Data Analysis:

-

The resulting total ion chromatogram (TIC) will show a peak for this compound at a specific retention time.

-

The mass spectrum corresponding to this peak can be extracted and analyzed to identify the molecular ion and characteristic fragment ions.

-

Caption: A schematic of the Gas Chromatography-Mass Spectrometry workflow.

Conclusion

The spectroscopic analysis of this compound serves as an excellent case study in the principles of structural elucidation. The combined application of ¹³C and ¹H NMR, FT-IR, and GC-MS provides a self-validating system for confirming the identity and structure of this molecule. Each technique offers a unique and complementary piece of the structural puzzle, from the carbon-hydrogen framework revealed by NMR to the functional groups identified by IR and the molecular weight and fragmentation pattern determined by MS. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of these spectroscopic techniques is not just advantageous but essential for the confident characterization of organic compounds.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 575366, this compound.

- Chemistry LibreTexts (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.

- Química Organica.org. IR Spectrum: Cycloalkanes.

- U.S. Environmental Protection Agency (1982). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax.

- LibreTexts (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- SpectraBase. Cyclopentanecarboxylic acid, pentyl ester.

- Spectroscopy Online (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- LibreTexts (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- The University of Melbourne. STANDARD OPERATING PROCEDURE.

- University of Rochester. How to Get a Good 1H NMR Spectrum.

- Journal of Research of the National Bureau of Standards (1940). Infrared absorption spectra of cyclo-hydrocarbons.

- Pharmaguideline. SOP for Calibration of FT-IR Spectrometer.

- Georgia Gwinnett College. Standard Operating Procedure H-NMR.

- YouTube (2024). How to Interpret Mass Spectra | Organic Chemistry Lab Techniques.

- Environmental Protection Agency. Volatile Organic Compounds - by GC/MS Capillary Column Technique.

- Chemistry!!! Not Mystery (2013). Fragmentation and mass spectra of Esters.

- Scribd. Standard Operating Procedures.

- Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- University of California, San Diego. Sample preparation for FT-IR.

- StudySmarter. Interpretation of Mass Spectra: Mclafferty, EI Techniques.

- Chemistry LibreTexts (2021). 9.8: Infrared (Rovibrational) Spectroscopy.

- University of Maryland. Sample Preparation Guidelines for GC-MS.

- PHARMA DEVILS. SOP-for-Procedure-for-Operation-and-Calibration-of-FTIR.

- University of California, Irvine. FTIR Standard Operating Procedure.

- SciSpace. Infrared absorption spectra of seven cyclopentanes and five cyclohexanes.

- Doc Brown's Chemistry. C6H12 infrared spectrum of cyclohexane.

- University of Illinois. Fourier Transform Infrared Spectroscopy (FTIR) Standard Operating Procedure.

- The Hong Kong University of Science and Technology. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy.

- Queen's University. NMR Sample Preparation.

- University of California, Santa Cruz. 13-C NMR Protocol for beginners AV-400.

- EPFL. 13C NMR.

- Doc Brown's Chemistry. cyclopentane low high resolution H-1 proton nmr spectrum.

- University of Missouri-St. Louis. Running 13C spectra. Retrieved from [Link] HARRIS/documents/Running%2013C%20spectra.pdf

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- University of California, Los Angeles. Tables For Organic Structure Analysis.

- Oregon State University. 1H NMR Chemical Shift.

- The Journal of Organic Chemistry (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- Chemistry LibreTexts (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Magnetic Resonance in Chemistry (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones.

- Organic Process Research & Development (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. youtube.com [youtube.com]

- 3. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How To [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Spectrum: Cycloalkanes [quimicaorganica.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. whitman.edu [whitman.edu]

- 13. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 14. uoguelph.ca [uoguelph.ca]

IUPAC name: "pentyl cyclopentanecarboxylate"

An In-depth Technical Guide to Pentyl Cyclopentanecarboxylate

Abstract

This technical guide provides a comprehensive overview of this compound (C₁₁H₂₀O₂), an ester of cyclopentanecarboxylic acid and pentanol. The document delves into the molecule's fundamental chemical and physical properties, detailed synthesis protocols, and advanced analytical techniques for its characterization. Furthermore, it explores its established applications within the fragrance industry and examines its potential role in drug development as a prodrug moiety. The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the experimental choices, causality, and validation required for rigorous scientific exploration of this compound.

Introduction

This compound is a carboxylate ester characterized by a cyclopentyl ring attached to a carbonyl group, which is in turn bonded to a pentoxy group. As a member of the ester family, it shares properties with many naturally occurring and synthetic compounds known for their characteristic scents and roles as metabolic intermediates. While its primary commercial application lies in the fragrance industry, the structural motif of a carboxylate ester presents significant interest in pharmaceutical sciences. The ester linkage can be strategically employed in prodrug design to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs), particularly those containing a carboxylic acid functional group. This guide will elucidate the core scientific principles of this compound, from its synthesis and analysis to its functional applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is foundational to its application in any experimental or industrial setting. These properties dictate its solubility, stability, and interactions with biological systems. The compound is a colorless liquid or solid at room temperature, and its key identifiers and properties are summarized below.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Cyclopentanecarboxylic acid, pentyl ester | PubChem[1] |

| CAS Number | 959026-72-3 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₂₀O₂ | PubChem[1] |

| Molecular Weight | 184.28 g/mol | PubChem[1][2] |

| InChI Key | OVHKZXDPFJEQTE-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCCCCOC(=O)C1CCCC1 | PubChem[1] |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature conditions | Sigma-Aldrich |

| XLogP3 | 3.4 | PubChem[1] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification.[3][4] This acid-catalyzed condensation reaction involves refluxing cyclopentanecarboxylic acid with pentanol. The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the product side.[5] This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[4][5]

Reaction Mechanism

The Fischer esterification mechanism proceeds through several reversible steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6]

-

Nucleophilic Attack: The nucleophilic oxygen of the alcohol (pentanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[4][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]

-

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[6]

Caption: Fischer-Speier esterification pathway for this compound.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

Cyclopentanecarboxylic acid (1.0 eq)

-

n-Pentanol (3.0 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charging Reactants: To the flask, add cyclopentanecarboxylic acid and n-pentanol.

-

Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid. The addition is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 138°C, the boiling point of n-pentanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Caution: CO₂ evolution during bicarbonate wash.

-

Separate the organic layer.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Purification: Remove the excess pentanol and isolate the final product, this compound, via fractional distillation under reduced pressure.

Structural Elucidation and Analytical Techniques

Confirming the identity and purity of the synthesized this compound requires a suite of spectroscopic techniques.[7] Each method provides unique information about the molecule's structure.

Caption: Standard analytical workflow for the characterization of organic compounds.

Spectroscopic Data

The expected signals from key analytical methods are crucial for structural validation.

| Technique | Expected Characteristic Signals |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) peak at m/z = 184. Key fragments may include loss of the pentoxy group or parts of the pentyl chain, and a prominent peak at m/z = 115 corresponding to the cyclopentanecarbonyl cation.[1][8] |

| Infrared (IR) Spectroscopy | Strong, sharp absorbance around 1730-1750 cm⁻¹ corresponding to the C=O (ester) stretch. Strong absorbance in the 1150-1250 cm⁻¹ region for the C-O stretch. Absence of a broad O-H stretch (from the starting carboxylic acid) indicates reaction completion.[7] |

| ¹H NMR Spectroscopy | Signals for the pentyl group protons (triplets and multiplets) and cyclopentyl ring protons (multiplets). A key signal is the triplet around 4.0-4.2 ppm for the -O-CH₂- protons adjacent to the ester oxygen. |

| ¹³C NMR Spectroscopy | A signal for the carbonyl carbon around 175 ppm. Signals for the carbons of the pentyl and cyclopentyl groups in the aliphatic region (approx. 10-70 ppm).[1][9] |

Applications and Relevance

Fragrance and Flavor Industry

Many esters with structures similar to this compound are valued for their pleasant, often fruity or floral aromas.[10] For instance, related compounds like methyl trans-3-oxo-2-pentyl cyclopentane carboxylate are noted for their floral, jasmine-like scent.[11] While specific organoleptic properties for this compound are not widely documented in public literature, its structure is highly suggestive of its use as a fragrance component in perfumes, cosmetics, and other consumer products.[12][13]

Significance in Drug Development and Pharmacokinetics

The true potential for a molecule like this compound in the pharmaceutical industry lies in its application as a prodrug moiety.[14] Many potent drug molecules contain carboxylic acid groups, which are often highly polar and ionized at physiological pH. This can lead to poor membrane permeability and low oral bioavailability.[15]

The Prodrug Strategy: By converting the polar carboxylic acid of an API into a less polar ester (like a pentyl ester), its lipophilicity is increased.[15] This modification can significantly enhance the drug's ability to be absorbed through the gastrointestinal tract after oral administration.[16] Once absorbed into the bloodstream, the ester prodrug is metabolized by ubiquitous enzymes called carboxylesterases (CES), which are highly expressed in the liver, plasma, and intestine.[17][18] These enzymes hydrolyze the ester bond, releasing the active carboxylic acid drug and the inert pentanol molecule, which is then metabolized or excreted.[15] This bioactivation strategy is a cornerstone of modern drug design.

Caption: Metabolic activation pathway of a carboxylate ester prodrug.

Safety and Toxicology

This compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[2] The following hazard and precautionary statements are associated with the compound:

-

Hazard Statements (H-statements):

-

Precautionary Statements (P-statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

The toxicological properties have not been fully investigated, and standard laboratory safety protocols should be strictly followed when handling this chemical.[19]

Conclusion

This compound is a well-defined organic ester with established synthesis and analytical protocols. While its current applications are primarily in the fragrance sector, its chemical structure holds significant didactic and practical value for pharmaceutical scientists. The principles governing its synthesis via Fischer esterification and its potential for enzymatic cleavage by carboxylesterases make it an excellent model for understanding and exploring prodrug strategies aimed at improving the oral bioavailability of carboxylic acid-containing drugs. Further research into the specific pharmacokinetic profile of this and related esters could unveil new opportunities in targeted drug delivery and formulation science.

References

- National Center for Biotechnology Information (2024).

- American Elements.

- The Good Scents Company.

- National Center for Biotechnology Information (2024).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 566249, Cyclopentanecarboxylic acid, 2-pentyl ester. [Link]

- Choi, Y., et al. (2001). Syntheses and pharmacokinetic studies of prodrug esters for the development of oral carbapenem, L-084. PubMed. [Link]

- Google Patents. WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.

- Google Patents.

- Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PubMed. [Link]

- La-Beck, N. M., & Zamboni, W. C. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC - PubMed Central. [Link]

- Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC - PubMed Central. [Link]

- Master Organic Chemistry.

- Wikipedia.

- Organic Chemistry Portal.

- Wiley SpectraBase. Cyclopentanecarboxylic acid, pentyl ester - 13C NMR. [Link]

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- Scognamiglio, J., et al. (2012). Fragrance Material Review on 2-pentylcyclopentan-1-one. PubMed. [Link]

- ResearchGate. (PDF)

- Thompson Rivers University.

- Google Patents.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- ResearchGate.

- Google Patents. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons.

- Patsnap. Explorations in Carboxylic Acid-Derived Drug Delivery Methods. [Link]

Sources

- 1. This compound | C11H20O2 | CID 575366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Cyclopentanecarboxylic acid, 2-pentyl ester | C11H20O2 | CID 566249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. athabascau.ca [athabascau.ca]

- 11. methyl trans-3-oxo-2-pentyl cyclopentane carboxylate, 1271488-66-4 [thegoodscentscompany.com]

- 12. Fragrance material review on 2-pentylcyclopentan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Method of using cyclopentanol compounds as fragrance materials - Patent 2902468 [data.epo.org]

- 14. Explorations in Carboxylic Acid-Derived Drug Delivery Methods [eureka.patsnap.com]

- 15. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Syntheses and pharmacokinetic studies of prodrug esters for the development of oral carbapenem, L-084 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Pentyl Cyclopentanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of pentyl cyclopentanecarboxylate, a notable ester in the field of organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, a detailed synthesis protocol, and explores its potential applications within medicinal chemistry, grounded in the principles of scientific integrity and practical expertise.

Core Molecular Attributes of this compound

This compound is an ester formed from cyclopentanecarboxylic acid and n-pentanol. Its molecular structure and properties are fundamental to its chemical behavior and potential applications.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

-

Molecular Formula: C₁₁H₂₀O₂[1]

-

Molecular Weight: 184.28 g/mol

Structural Representation and Chemical Identifiers

A clear understanding of the molecule's structure is paramount for predicting its reactivity and interactions.

-

IUPAC Name: this compound[1]

-

Synonyms: Cyclopentanecarboxylic acid, pentyl ester[1]

-

CAS Number: 959026-72-3[1]

-

InChI Key: OVHKZXDPFJEQTE-UHFFFAOYSA-N

The structural formula is depicted as a cyclopentane ring attached to a carboxyl group, which is esterified with a pentyl chain.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and its suitability for specific applications.

| Property | Value | Source |

| Physical Form | Solid or liquid | |

| Purity | 95% | |

| Storage Temperature | Room temperature, sealed in a dry environment |

Synthesis of this compound via Fischer Esterification

The most common and efficient method for synthesizing this compound is the Fischer esterification of cyclopentanecarboxylic acid with n-pentanol. This acid-catalyzed reaction is a cornerstone of organic synthesis.[2][3][4][5][6]

Causality Behind the Experimental Choices

Fischer esterification is an equilibrium-driven process.[2][5] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using one of the reactants in excess (usually the less expensive one, in this case, n-pentanol can be used as the solvent) or by removing water as it is formed.[2][3][4][5][6] A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[2][5]

Detailed, Step-by-Step Methodology

The following protocol is a self-validating system for the synthesis of this compound.

Materials:

-

Cyclopentanecarboxylic acid

-

n-Pentanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine cyclopentanecarboxylic acid and an excess of n-pentanol (e.g., 3-5 molar equivalents). The n-pentanol can also serve as the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup - Neutralization: After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ will be evolved.

-

Workup - Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with water and then brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent and excess n-pentanol under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure to yield the final product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

While direct therapeutic applications of this compound are not extensively documented, the cyclopentanecarboxylic acid scaffold is of significant interest in drug discovery.[7][8][9][10][11]

Cyclopentane Ring as a Bioisostere

In medicinal chemistry, the cyclopentane ring can serve as a bioisostere for other cyclic or acyclic moieties. Its conformational flexibility and lipophilicity can be modulated to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. The cyclopentane-1,3-dione moiety, a related structure, has been explored as a novel isostere for the carboxylic acid functional group in the design of potent thromboxane A2 receptor antagonists.[7]

Scaffold for Biologically Active Molecules

Cyclopentanecarboxylic acid derivatives have been identified as key components in the development of potent and selective inhibitors of various biological targets. For instance, novel cyclopentane carboxylic acids have been discovered as potent inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[9] The cyclopentane scaffold provides a rigid framework that can be appropriately substituted to achieve high affinity and selectivity for the target protein.

Rationale for this compound in Drug Design

The pentyl ester group in this compound significantly increases the lipophilicity of the parent carboxylic acid. This modification can enhance membrane permeability and alter the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule. The ester can also act as a prodrug, which may be hydrolyzed in vivo by esterases to release the active carboxylic acid. This strategy is often employed to improve the oral bioavailability of drugs containing a carboxyl group.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.[12][13][14] The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester and the carbons of the cyclopentane ring and pentyl chain.[12][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester group.[14][15]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

- Ballatore, C., et al. (2013). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 953-958.

- Chen, Y., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 103, 130033.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Chemical Innovation: Exploring Cyclopentanecarboxylic Acid Derivatives.

- Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 103, 130033.

- The Good Scents Company. (n.d.). methyl trans-3-oxo-2-pentyl cyclopentane carboxylate.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester.

- Yu, J-Q., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 617(7962), 727-733.

- Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17873-17896.

- SpectraBase. (n.d.). Cyclopentanecarboxylic acid, pentyl ester.

- Chemistry Steps. (n.d.). Fischer Esterification.

- LibreTexts. (2019). 17.05: Fischer esterification.

- LibreTexts. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- ResearchGate. (n.d.). Synthesis and Biological Activity of Esters Based on Cycloalkenedicarboxylic Acids.

- MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5808.

- NIST. (n.d.). Cyclopentylcarboxylic acid.

- LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- PubMed. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 70(10), 1595-1601.

- Sonoma State University. (n.d.). Experiment 10: Fischer Esterification.

Sources

- 1. This compound | C11H20O2 | CID 575366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. athabascau.ca [athabascau.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Cyclopentylcarboxylic acid [webbook.nist.gov]

Discovery and history of "Pentyl cyclopentanecarboxylate"

An In-depth Technical Guide to Pentyl Cyclopentanecarboxylate: Synthesis, Properties, and Historical Context

Abstract

This compound, a notable ester in the realm of organic chemistry, possesses a unique combination of a cyclic carboxylic acid moiety and a medium-chain alcohol. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and the historical context of its preparation. While the specific discovery of this compound is not prominently documented, its synthesis falls under the well-established principles of esterification, a cornerstone of organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this and similar molecules.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₂₀O₂.[1][2] It is the ester formed from cyclopentanecarboxylic acid and n-pentanol. The structure consists of a five-membered cyclopentane ring attached to a carboxyl group, which is in turn bonded to a five-carbon pentyl chain through an ester linkage.

This compound is of interest due to its potential applications in fragrance, flavoring, and as an intermediate in the synthesis of more complex molecules.[3] Its physical and chemical properties are largely determined by the interplay between the nonpolar cyclopentyl and pentyl groups and the polar ester functional group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | PubChem[2] |

| Molecular Weight | 184.28 g/mol | Sigma-Aldrich |

| CAS Number | 959026-72-3 | American Elements[1], Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[2] |

| Physical Form | Solid or liquid | Sigma-Aldrich |

| Storage Temperature | Room temperature, sealed in dry conditions | Sigma-Aldrich |

Historical Context and Discovery

The most probable route to the first synthesis of this compound is through the Fischer-Speier esterification , a method first described by Emil Fischer and Arthur Speier in 1895.[4] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a widely used and fundamental method for ester synthesis today.[4][5][6] Therefore, the "discovery" of this compound is intrinsically linked to the broader history and application of this foundational reaction.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the Fischer-Speier esterification of cyclopentanecarboxylic acid with n-pentanol.

Fischer-Speier Esterification

This reaction involves heating a mixture of the carboxylic acid and alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants (usually the alcohol) or to remove water as it is formed.[6]

The overall reaction is as follows:

Cyclopentanecarboxylic Acid + n-Pentanol ⇌ this compound + Water

Reaction Mechanism

The mechanism of the Fischer esterification is a classic example of nucleophilic acyl substitution.[5]

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Alcohol : The alcohol (n-pentanol) acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation : The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Caption: Fischer-Speier Esterification Pathway

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via Fischer esterification.

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanecarboxylic acid (1.0 eq), n-pentanol (1.5-3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reaction : Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Purification : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by fractional distillation under reduced pressure to obtain the pure this compound.

Alternative Synthesis Routes

While Fischer esterification is the most common method, other synthetic routes could potentially be employed. For example, related cyclopentane carboxylate compounds have been synthesized from 2-oxocyclopentane carboxylate precursors, as detailed in some patent literature.[7] These methods often involve more steps, such as alkylation followed by reduction and esterification, and are typically used for creating more complex substituted derivatives.

Characterization and Analysis

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence of the cyclopentyl and pentyl groups and the ester linkage.

-

Infrared (IR) Spectroscopy : A strong absorption band in the region of 1730-1750 cm⁻¹ would be characteristic of the C=O stretch of the ester group.

-

Mass Spectrometry (MS) : This technique would confirm the molecular weight of the compound (184.28 g/mol ).

Applications and Future Directions

This compound and similar esters have potential applications in various fields:

-

Fragrance and Flavoring : Many esters with similar molecular weights and structures are used as fragrance and flavoring agents due to their characteristic fruity or floral scents.

-

Synthetic Intermediates : This compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]

Future research may focus on exploring the biological activities of this compound and its derivatives, as well as developing more efficient and environmentally friendly synthesis methods.

Conclusion

This compound is a simple yet important ester whose synthesis is rooted in the foundational principles of organic chemistry. While its specific "discovery" is not a singular event, its preparation is a clear application of the well-established Fischer-Speier esterification. Understanding the synthesis, properties, and historical context of this molecule provides valuable insights for researchers and professionals in the chemical sciences.

Caption: Logical Structure of the Technical Guide

References

- American Elements.

- National Center for Biotechnology Information (2023).

- Google Patents. WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.

- Google Patents.

- Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. [Link]

- The Good Scents Company.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 566249, Cyclopentanecarboxylic acid, 2-pentyl ester. [Link]

- Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]

- Master Organic Chemistry.

- Chemguide. esterification - alcohols and carboxylic acids. [Link]

- YouTube. Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. [Link]

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22386, 2-Pentanol. [Link]

- The Good Scents Company. 2-pentanol pentan-2-ol. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | C11H20O2 | CID 575366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to Pentyl Cyclopentanecarboxylate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction